molecular formula C17H21N3O2 B12173190 N-[2-(4-hydroxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

N-[2-(4-hydroxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

Cat. No.: B12173190
M. Wt: 299.37 g/mol
InChI Key: RXDVBMZQKWBJKS-UHFFFAOYSA-N
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Description

N-[2-(4-hydroxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-hydroxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-hydroxyphenethylamine with a suitable cycloheptanone derivative under acidic conditions to form the intermediate. This intermediate is then subjected to cyclization with hydrazine derivatives to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-hydroxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted aromatic compounds, which can further undergo additional transformations to yield more complex molecules .

Scientific Research Applications

Biological Activities

The biological activities associated with N-[2-(4-hydroxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide include:

  • Antimicrobial Activity : Similar pyrazole derivatives have demonstrated significant antibacterial and antifungal effects. Studies indicate that compounds with similar structures exhibit activity against various pathogens like Escherichia coli and Staphylococcus aureus .
  • Anti-inflammatory Properties : Research has shown that pyrazole derivatives can act as anti-inflammatory agents. For instance, compounds in this category have been compared to standard anti-inflammatory drugs like diclofenac sodium .
  • Antitumor Potential : The structural features of this compound may contribute to its antitumor activities. Various pyrazole derivatives have been studied for their efficacy against cancer cell lines .

Case Studies

Several studies have investigated the pharmacological properties of similar compounds:

  • Anti-inflammatory Studies : A series of substituted phenyl-pyrazoles were synthesized and tested for anti-inflammatory activity using carrageenan-induced rat paw edema models. Some derivatives showed potent effects comparable to ibuprofen .
  • Antimicrobial Efficacy : A study focused on synthesizing new pyrazoles that were screened against various microorganisms. Results indicated that certain compounds exhibited higher antimicrobial activity than traditional antibiotics .
  • Anticancer Research : Compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation in vitro. Results demonstrated promising anticancer properties warranting further investigation .

Mechanism of Action

The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-hydroxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-[2-(4-hydroxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article reviews its pharmacological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects. The synthesis methods and structure-activity relationships (SAR) are also discussed.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C19H24N2O2\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_2

This compound features a hexahydrocyclohepta[c]pyrazole core with a hydroxylated phenyl group that is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance:

  • In vitro studies indicate that certain pyrazole derivatives exhibit moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 64 µg/mL .
  • Nano-formulation of these compounds has been suggested to enhance their efficacy against multidrug-resistant strains .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazoles are well-documented:

  • Pyrazole derivatives have been shown to inhibit cyclooxygenases (COX), enzymes involved in the inflammatory process. This inhibition leads to reduced prostaglandin synthesis and alleviates inflammation .
  • Compounds similar to this compound have demonstrated significant reductions in inflammatory markers in various animal models.

Anticancer Potential

The anticancer activity of pyrazole derivatives is an area of active research:

  • Some studies suggest that pyrazole-based compounds can induce apoptosis in cancer cell lines through various mechanisms including the modulation of signaling pathways related to cell survival and proliferation .
  • The compound's ability to inhibit certain kinases involved in cancer progression has been noted as a promising avenue for therapeutic development.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for enhancing its biological activity:

  • Hydroxyl Group : The presence of the 4-hydroxyphenyl moiety is essential for its antimicrobial and anti-inflammatory activities.
  • Cycloheptane Ring : The hexahydrocyclohepta structure contributes to the compound's stability and interaction with biological targets.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of several pyrazole derivatives against Staphylococcus aureus and reported that modifications at the C3 position significantly increased antibacterial potency. This compound was among the most effective compounds tested .
  • Anti-inflammatory Activity : In a controlled experiment involving animal models of arthritis, treatment with a pyrazole derivative resulted in a significant decrease in joint swelling and pain scores compared to controls .

Properties

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C17H21N3O2/c21-13-8-6-12(7-9-13)10-11-18-17(22)16-14-4-2-1-3-5-15(14)19-20-16/h6-9,21H,1-5,10-11H2,(H,18,22)(H,19,20)

InChI Key

RXDVBMZQKWBJKS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)NN=C2C(=O)NCCC3=CC=C(C=C3)O

Origin of Product

United States

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